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Compound of Interest

Compound Name: 2-Methyl-1,1-dipropoxypropane

Cat. No.: B077185

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis for the validation of the 2-Methyl-
1,1-dipropoxypropane structure. Due to the limited availability of direct experimental spectra
for 2-Methyl-1,1-dipropoxypropane, this document presents a detailed prediction of its
spectral characteristics based on established spectroscopic principles. For comparative
purposes, experimental data for the structurally similar acetal, 1,1-dipropoxypropane, is
included. This guide offers detailed experimental protocols for the acquisition of key
spectroscopic data to aid in the structural elucidation of related compounds.

Structural Comparison
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Compound Structure Molecular Formula  Molecular Weight

2-Methyl-1,1-
dipropoxypropane

C10H2202 174.28 g/mol [1]

N ~
1,1-Dipropoxypropane j CoH200:2 160.25 g/mol [2][3][4]

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Methyl-1,1-
dipropoxypropane and the available experimental data for 1,1-dipropoxypropane.

'H NMR Data (Predicted vs. Experimental)

Predicted *H NMR data for 2-Methyl-1,1-dipropoxypropane is based on the analysis of its
chemical structure and comparison with known chemical shifts of similar functional groups.
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2-Methyl-1,1-dipropoxypropane (Predicted)

1,1-Dipropoxypropane (Experimental)

Chemical Shift (ppm) Multiplicity
~4.3 d

~3.4 t

~1.8 m

~1.5 sextet
~0.9 d

~0.9 t

3C NMR Data (Predicted vs. Experimental)

Predicted 13C NMR data for 2-Methyl-1,1-dipropoxypropane is based on established

chemical shift ranges for different carbon environments.

2-Methyl-1,1-dipropoxypropane (Predicted)

1,1-Dipropoxypropane (Experimental)

Chemical Shift (ppm) Assignment
~110 O-CH-O
~68 O-CHa-
~34 CH(CH3)2
~23 -CH2-CHs
~18 CH(CHs3)2
~10 -CH2-CHs

IR Spectroscopy Data (Predicted vs. Experimental)

Predicted IR data for 2-Methyl-1,1-dipropoxypropane is based on characteristic vibrational

frequencies of its functional groups.
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2-Methyl-1,1-dipropoxypropane (Predicted)

1,1-Dipropoxypropane (Experimental)

Wavenumber (cm~1)

Functional Group

2960-2850 C-H stretch (alkane)
1470-1450 C-H bend (alkane)
1150-1050 C-O stretch (acetal)

Mass Spectrometry Data (Predicted vs. Experimental)

Predicted mass spectrometry fragmentation for 2-Methyl-1,1-dipropoxypropane is based on

the stability of resulting carbocations.

2-Methyl-1,1-dipropoxypropane (Predicted)

1,1-Dipropoxypropane (Experimental)

m/z Fragment
174 [M]* (Molecular lon)
131 [M - CsH7]*
115 [M - OCsH7]*
73 [CH(OCsHY)]*
43 [CsH7]*
Experimental Workflow
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Experimental Workflow for Spectroscopic Validation

2-Methyl-1,1-dipropoxypropane Synthesis/Purification

NMR Spectroscopy
(H and 12C) IR Spectroscopy Mass Spectrometry

Spectral Data Interpretation
Comparison with Predicted/Reference Spectra
Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic validation of 2-Methyl-1,1-dipropoxypropane.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of
a deuterated solvent (e.g., CDCIs3) in a clean NMR tube.

e Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

e 1H NMR Acquisition:

[¢]

Acquire the spectrum at room temperature.

[e]

Use a standard single-pulse experiment.

[e]

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

(¢]

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to cover the expected chemical shift range (e.g., 0-120 ppm).

o Alarger number of scans will be required compared to *H NMR to obtain an adequate
signal-to-noise ratio.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak or an internal
standard (e.g., TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the
compound between two KBr or NaCl plates.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample holder.
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o Place the prepared sample in the spectrometer's sample compartment.
o Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm~1).

o Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For volatile compounds like acetals, gas chromatography-mass spectrometry (GC-MS) is a
suitable method.

lonization: Utilize electron ionization (EIl) at a standard energy of 70 eV.

Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions
based on their mass-to-charge ratio (m/z).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity
versus m/z.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be
used to determine the exact mass and elemental composition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Validation of 2-Methyl-1,1-
dipropoxypropane: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077185#spectroscopic-validation-of-2-methyl-1-1-
dipropoxypropane-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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